1,1'-(Phenazine-1,7-diyl)diethanone
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Overview
Description
1,1’-(Phenazine-1,7-diyl)diethanone is a compound belonging to the class of phenazine derivatives. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse range of biological properties, including antimicrobial, antitumor, and antioxidant activities . The molecular formula of 1,1’-(Phenazine-1,7-diyl)diethanone is C16H12N2O2, and it has a molecular weight of 264.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenazine derivatives, including 1,1’-(Phenazine-1,7-diyl)diethanone, can be achieved through various methods. Common synthetic routes include:
Wohl–Aue Method: This method involves the condensation of 1,2-diaminobenzenes with 2C-units, followed by oxidative cyclization.
Beirut Method: This method involves the reductive cyclization of diphenylamines.
One-Pot Synthesis: This method involves the reaction of 2-naphthols with 1,2-diaminobenzenes in the presence of K2S2O8 in AcOH and water.
Industrial Production Methods
Industrial production of phenazine derivatives often involves large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The use of green solvents and metal-free conditions is preferred to minimize environmental impact .
Chemical Reactions Analysis
1,1’-(Phenazine-1,7-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the phenazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenazine derivatives.
Scientific Research Applications
1,1’-(Phenazine-1,7-diyl)diethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1’-(Phenazine-1,7-diyl)diethanone involves its ability to act as an electron shuttle, modifying cellular redox states and contributing to biofilm formation and architecture. It also serves as a cell signal that regulates patterns of gene expression . The compound interacts with various molecular targets, including enzymes and receptors, to exert its biological effects .
Comparison with Similar Compounds
1,1’-(Phenazine-1,7-diyl)diethanone can be compared with other phenazine derivatives and similar compounds:
1,1’-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)diethanone: This compound is used as a building block in heterocyclic synthesis and exhibits biological activities such as antitumor and antiviral properties.
1,1’-(9H-carbazole-2,7-diyl)diethanone: This compound is used in research for its potential antitumor activity and HDAC inhibitory properties.
Properties
CAS No. |
62386-24-7 |
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Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
1-(6-acetylphenazin-2-yl)ethanone |
InChI |
InChI=1S/C16H12N2O2/c1-9(19)11-6-7-13-15(8-11)17-14-5-3-4-12(10(2)20)16(14)18-13/h3-8H,1-2H3 |
InChI Key |
SIWZNXGKRRAHOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=NC3=CC=CC(=C3N=C2C=C1)C(=O)C |
Origin of Product |
United States |
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